6-Chlorostigmasterol
Description
6-Chlorostigmasterol is a chlorinated derivative of stigmasterol, a phytosterol widely studied for its biological and chemical properties. While stigmasterol (C₂₉H₄₈O, molecular weight 412.6908) is a natural compound found in plants such as soybeans and legumes, 6-Chlorostigmasterol incorporates a chlorine atom at the 6th position of the sterol backbone . The IUPAC name for stigmasterol is (3β,22E)-stigmasta-5,22-dien-3-ol, and its chlorinated derivative retains the core tetracyclic structure with the addition of chlorine .
Properties
CAS No. |
150871-01-5 |
|---|---|
Molecular Formula |
C29H47ClO |
Molecular Weight |
447.144 |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-6-chloro-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H47ClO/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(30)26-16-21(31)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,18-25,31H,7,10-17H2,1-6H3/b9-8+/t19-,20-,21+,22+,23-,24+,25+,28-,29-/m1/s1 |
InChI Key |
KBQQRDAPOJXJGW-DABWHPJZSA-N |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)Cl)C)C(C)C |
Synonyms |
6-chlorostigmasterol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Bioactivity : While stigmasterol exhibits anti-inflammatory and anticancer properties, chlorinated derivatives like 6-Chlorostigmasterol may show altered bioactivity due to increased electrophilicity. For example, halogenated sterols often demonstrate enhanced antimicrobial or cytotoxic effects compared to their parent compounds.
- Comparison with β-Sitosterol : Unlike 6-Chlorostigmasterol, β-sitosterol lacks a double bond at C22 and is saturated at C5, contributing to its distinct cholesterol-lowering effects.
- Ergosterol : Ergosterol, a fungal sterol, features a conjugated diene system (C5–C7 and C8–C9), making it structurally distinct from both stigmasterol and its chlorinated derivative.
Research Findings
- Synthetic Accessibility : Chlorination of stigmasterol typically involves electrophilic substitution reactions, though regioselectivity at the 6th position requires precise conditions (e.g., Lewis acid catalysts) .
- Biological Studies : Preliminary in vitro studies suggest that 6-Chlorostigmasterol exhibits stronger inhibitory effects on cancer cell proliferation (e.g., HeLa cells) compared to stigmasterol, likely due to increased membrane disruption or protein binding.
- Stability: The chlorine atom may reduce oxidative degradation, enhancing shelf-life compared to non-halogenated sterols.
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